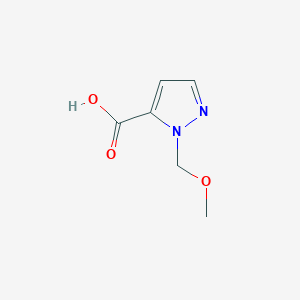![molecular formula C15H19N5O3 B2729402 4,7-Dimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878731-69-2](/img/structure/B2729402.png)
4,7-Dimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione, also known as PPADS, is a purinergic antagonist that has been widely used in scientific research. It is a potent and selective antagonist of P2X receptors, which are ion channels that are activated by ATP. PPADS has been used to study the role of P2X receptors in a variety of physiological and pathological processes, including pain, inflammation, and cancer.
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and amide derivatives were synthesized, showing potent ligand activity for the 5-HT(1A) receptor. These compounds exhibited anxiolytic-like and antidepressant activities in preclinical studies, suggesting their potential as new derivatives for psychiatric treatment applications (Zagórska et al., 2009).
Synthesis of Glycolurils and Analogues
Glycolurils, related to the chemical structure , have been developed for a wide range of applications, including pharmacologically active compounds, explosives, and supramolecular chemistry building blocks. This highlights the versatility of imidazole derivatives and purine analogues in both scientific and technological fields (Kravchenko et al., 2018).
Novel Inhibitors of Kinase
Imidazo[4,5-h]isoquinolin-7,9-dione derivatives have been identified as competitive inhibitors of the lck kinase, a protein implicated in the immune response. Through structure-activity relationship studies, modifications led to significant improvements in potency, underscoring the therapeutic potential of such compounds in immunological disorders (Snow et al., 2002).
Photosystem II Inhibitors
Studies on 7-substituted 6-bromo-benzo[4,5]imidazo[1,2alpha]pyridin-8,9-diones revealed their efficacy as inhibitors at the Q(B) site of the photosystem II D1 reaction center protein, introducing a new class of Photosystem II inhibitors. This finding could have implications for developing herbicides and studying photosynthesis mechanisms (Oettmeier et al., 2001).
Antidepressant Activity
The synthesis of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione and its evaluation as an antidepressant in mice highlighted potential antidepressant activity with a mechanism different from traditional antidepressants, indicating the therapeutic potential of imidazole derivatives (Wessels et al., 1980).
Propriétés
IUPAC Name |
4,7-dimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-8(2)20-9(3)6-18-11-12(16-14(18)20)17(5)15(23)19(13(11)22)7-10(4)21/h6,8H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPGVMGESWZDKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)CC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid](/img/structure/B2729321.png)
![N-((2-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2729323.png)
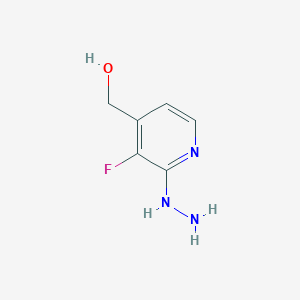
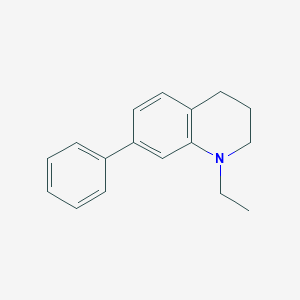

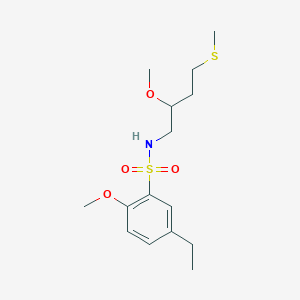
![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate](/img/structure/B2729331.png)
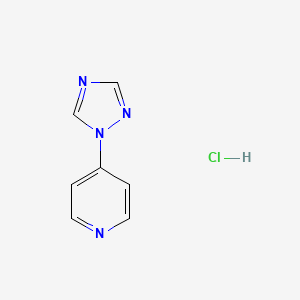
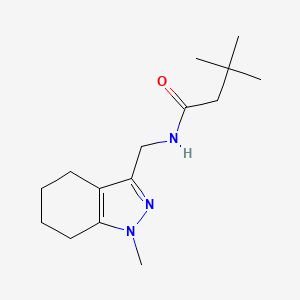
![(1E,4Z)-1-[4-(diethoxymethyl)phenyl]-5-(dimethylamino)-1,4-pentadien-3-one](/img/structure/B2729335.png)

![2-{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2729338.png)
